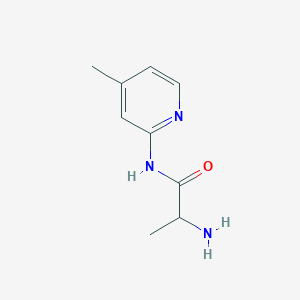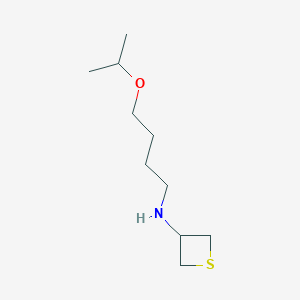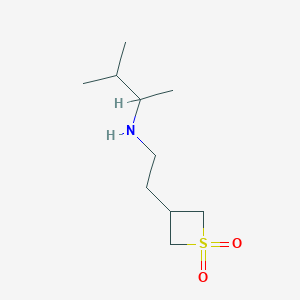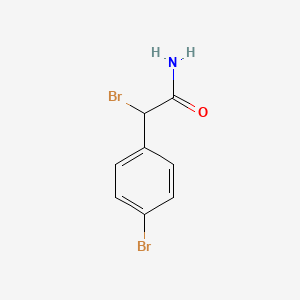![molecular formula C13H18N2 B13005075 6-Benzyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B13005075.png)
6-Benzyl-3,6-diazabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzyl-3,6-diazabicyclo[321]octane is a bicyclic compound with the molecular formula C13H18N2 It is a derivative of the 3,6-diazabicyclo[321]octane scaffold, which is known for its structural rigidity and unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3,6-diazabicyclo[3.2.1]octane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, which include benzylamine and a suitable bicyclic precursor.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the benzylamine is reacted with the bicyclic precursor under specific conditions to form the 3,6-diazabicyclo[3.2.1]octane core.
Functionalization: The final step involves the introduction of the benzyl group at the 6-position of the bicyclic core. This is achieved through a series of functionalization reactions, including alkylation or acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include:
Catalytic Processes: The use of catalysts to enhance the efficiency of the cyclization and functionalization reactions.
Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis process and improve scalability.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzyl-3,6-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Benzyl-3,6-diazabicyclo[3.2.1]octane has a wide range of scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules and natural products.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development, particularly in the synthesis of bioactive molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties, such as polymers and catalysts.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 6-Benzyl-3,6-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity. The benzyl group at the 6-position may also play a role in the compound’s biological activity by influencing its interaction with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Diazabicyclo[3.2.1]octane: The parent compound without the benzyl group.
8-Azabicyclo[3.2.1]octane: A similar bicyclic compound with a different nitrogen position.
Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: A derivative with a carboxylate group at the 8-position.
Uniqueness
6-Benzyl-3,6-diazabicyclo[3.2.1]octane is unique due to the presence of the benzyl group at the 6-position, which imparts distinct chemical and biological properties. This structural modification can enhance the compound’s stability, reactivity, and interaction with molecular targets, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C13H18N2 |
|---|---|
Molekulargewicht |
202.30 g/mol |
IUPAC-Name |
6-benzyl-3,6-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)9-15-10-12-6-13(15)8-14-7-12/h1-5,12-14H,6-10H2 |
InChI-Schlüssel |
JRNWPTBCYCKVRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CNCC1N(C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B13004993.png)


![Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13005005.png)

![4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B13005025.png)
![(3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B13005032.png)






![8-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13005068.png)
